molecular formula C8H17O4PS B14529684 S-[2-(Diethoxyphosphoryl)ethyl] ethanethioate CAS No. 62514-86-7

S-[2-(Diethoxyphosphoryl)ethyl] ethanethioate

Cat. No.: B14529684
CAS No.: 62514-86-7
M. Wt: 240.26 g/mol
InChI Key: OSQLCAQRGHDMMK-UHFFFAOYSA-N
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Description

S-[2-(Diethoxyphosphoryl)ethyl] ethanethioate: is an organophosphorus compound with the molecular formula C8H17O4PS It is known for its unique chemical structure, which includes both a phosphonate and a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(Diethoxyphosphoryl)ethyl] ethanethioate typically involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phosphite anion attacks the alkyl halide, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-[2-(Diethoxyphosphoryl)ethyl] ethanethioate can undergo oxidation reactions, where the thioester group is oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Phosphonate derivatives with different substituents.

Scientific Research Applications

Chemistry: S-[2-(Diethoxyphosphoryl)ethyl] ethanethioate is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also used in the study of reaction mechanisms involving phosphonate and thioester groups.

Biology: In biological research, this compound is used to study enzyme inhibition, particularly those enzymes that interact with phosphonate and thioester groups. It serves as a model compound for understanding the behavior of more complex biological molecules.

Medicine: The compound has potential applications in the development of pharmaceuticals, particularly as enzyme inhibitors. Its unique structure allows it to interact with specific enzymes, making it a valuable tool in drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.

Mechanism of Action

The mechanism of action of S-[2-(Diethoxyphosphoryl)ethyl] ethanethioate involves its interaction with specific molecular targets, such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, allowing the compound to act as a competitive inhibitor of enzymes that hydrolyze phosphate esters. The thioester group can also interact with enzyme active sites, further enhancing its inhibitory effects.

Comparison with Similar Compounds

    Diethyl phosphite: A simpler phosphonate compound without the thioester group.

    Ethyl thiolacetate: A thioester compound without the phosphonate group.

    S-[2-(Diethoxyphosphoryl)ethyl] thiol: A related compound where the thioester group is replaced with a thiol group.

Uniqueness: S-[2-(Diethoxyphosphoryl)ethyl] ethanethioate is unique due to the presence of both phosphonate and thioester functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its simpler analogs.

Properties

CAS No.

62514-86-7

Molecular Formula

C8H17O4PS

Molecular Weight

240.26 g/mol

IUPAC Name

S-(2-diethoxyphosphorylethyl) ethanethioate

InChI

InChI=1S/C8H17O4PS/c1-4-11-13(10,12-5-2)6-7-14-8(3)9/h4-7H2,1-3H3

InChI Key

OSQLCAQRGHDMMK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCSC(=O)C)OCC

Origin of Product

United States

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